N-(((2-ethoxyphenyl)carbamoyl)carbamoyl)-N-(p-tolyl)benzenesulfonamide
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Overview
Description
N-(((2-ethoxyphenyl)carbamoyl)carbamoyl)-N-(p-tolyl)benzenesulfonamide is a complex organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents. This compound, with its unique structure, has garnered interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(((2-ethoxyphenyl)carbamoyl)carbamoyl)-N-(p-tolyl)benzenesulfonamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the carbamoyl intermediate: This involves the reaction of 2-ethoxyaniline with phosgene to form 2-ethoxyphenyl isocyanate.
Coupling with p-toluidine: The 2-ethoxyphenyl isocyanate is then reacted with p-toluidine to form the corresponding urea derivative.
Sulfonation: The final step involves the reaction of the urea derivative with benzenesulfonyl chloride under basic conditions to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(((2-ethoxyphenyl)carbamoyl)carbamoyl)-N-(p-tolyl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines.
Scientific Research Applications
N-(((2-ethoxyphenyl)carbamoyl)carbamoyl)-N-(p-tolyl)benzenesulfonamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It may be used in the development of new materials or as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of N-(((2-ethoxyphenyl)carbamoyl)carbamoyl)-N-(p-tolyl)benzenesulfonamide involves its interaction with specific molecular targets. These targets may include enzymes or receptors that play a role in biological processes. The compound’s sulfonamide group is known to inhibit the activity of certain enzymes by mimicking the structure of natural substrates, thereby blocking their function.
Comparison with Similar Compounds
Similar Compounds
N-((2-ethoxyphenyl)carbamoyl)-N-(p-tolyl)benzenesulfonamide: A closely related compound with a similar structure but lacking one carbamoyl group.
N-(p-tolyl)benzenesulfonamide: A simpler sulfonamide compound with fewer functional groups.
Uniqueness
N-(((2-ethoxyphenyl)carbamoyl)carbamoyl)-N-(p-tolyl)benzenesulfonamide is unique due to its dual carbamoyl groups, which may confer distinct chemical and biological properties compared to similar compounds. This structural feature can influence its reactivity, stability, and interaction with biological targets.
Properties
IUPAC Name |
1-(benzenesulfonyl)-3-[(2-ethoxyphenyl)carbamoyl]-1-(4-methylphenyl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N3O5S/c1-3-31-21-12-8-7-11-20(21)24-22(27)25-23(28)26(18-15-13-17(2)14-16-18)32(29,30)19-9-5-4-6-10-19/h4-16H,3H2,1-2H3,(H2,24,25,27,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RQSJMDZHAWYVJV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)NC(=O)N(C2=CC=C(C=C2)C)S(=O)(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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